Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

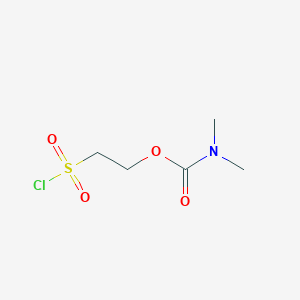

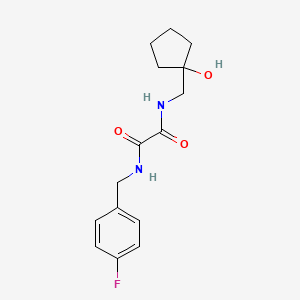

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2・2HCl . It is used for research and development . The compound is a white to yellow solid .

Molecular Structure Analysis

The molecular weight of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is 235.15 . The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a white to yellow solid . It has a molecular weight of 235.15 . The compound’s InChI code is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Scientific Research Applications

NMDA Receptor Antagonism

Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed for biological activity. These compounds, including variations of cyclopropyl(5-methylpyridin-2-yl)methanamine, act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Their potency and selectivity were evaluated through in vitro receptor binding assays and modulation of binding to other non-NMDA glutamate receptors. This research highlights the potential application of cyclopropyl compounds in the modulation of NMDA receptors, which are important in neurological processes and disorders (Dappen et al., 2010).

Antidepressant Drug Candidates

Another study designed novel cyclopropyl derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine variants, were examined for their ability to preferentially activate certain serotonin receptor-mediated pathways. The study found that these compounds displayed high affinity for 5-HT1A receptors and selectivity over other neurotransmitter receptors. One of the lead compounds showed potent antidepressant-like activity in vivo, suggesting the potential of cyclopropyl-based compounds in developing new antidepressant drugs (Sniecikowska et al., 2019).

Antiviral Activity

Research into the antiviral activity of cyclopropyl derivatives has identified certain compounds as effective against human and murine cytomegalovirus (HCMV and MCMV). These studies involve the synthesis and evaluation of cyclopropyl analogues of nucleosides, which showed varying degrees of antiviral activity, depending on their specific chemical structure. This highlights the potential application of cyclopropyl compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, in developing new antiviral therapies (Zhou et al., 2004).

Tubulin Polymerization Promoters

Cyclopropyl and cyclobutyl epothilone analogues, including compounds with cyclopropyl(5-methylpyridin-2-yl)methanamine, have been synthesized and evaluated for their biological properties. These compounds were found to be potent tubulin polymerization promoters and cytotoxic agents, suggesting their potential use in cancer therapy. The research showed the importance of cyclopropyl moieties in conferring potent biological properties to these compounds (Nicolaou et al., 2001).

Antibacterial Agents

A series of cyclopropyl-containing compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, have been prepared and tested for their antibacterial activities. The research revealed that variations in the cyclopropyl group significantly influenced the in vitro and in vivo antibacterial activity of these compounds, indicating the potential for cyclopropyl-based compounds in developing new antibacterial drugs (Bouzard et al., 1992).

Safety And Hazards

In terms of safety, if inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . The compound should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

cyclopropyl-(5-methylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-7-2-5-9(12-6-7)10(11)8-3-4-8;;/h2,5-6,8,10H,3-4,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHNDYJZDPKDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C2CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)